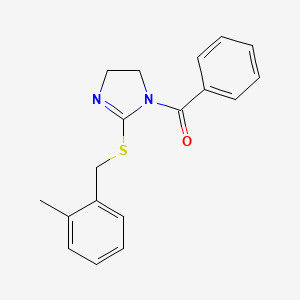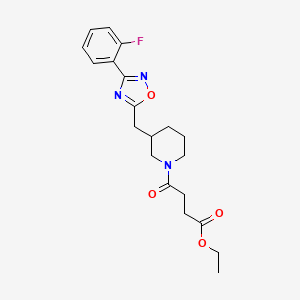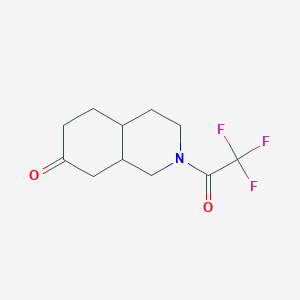![molecular formula C20H23N3O3S B2538333 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898433-57-3](/img/structure/B2538333.png)
2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The compound was synthesized by reacting with certain substances under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Imidazo[1,2-a]pyridines for Antiulcer Agents : Research by Starrett et al. (1989) involved synthesizing new imidazo[1,2-a]pyridines as potential antiulcer agents. These compounds, substituted at the 3-position, showed notable cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity in a gastric fistula rat model (Starrett et al., 1989).
Coordination and Crystallography
- Rearrangement and Coordination in Nickel Complexes : Bermejo et al. (2000) synthesized different compounds, including those with benzo[d]imidazole frameworks, by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene. These compounds were characterized crystallographically, and their interactions with nickel centers were studied (Bermejo et al., 2000).
Radiopharmaceutical Applications
- Development of Radiolabelled Compounds : Hamill et al. (1996) worked on developing potent and selective ligands for AT1 receptors, including compounds structurally related to 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole. These compounds were prepared using C-11 methylation and showed potential for angiotensin II receptor imaging (Hamill et al., 1996).
Chemical Synthesis and Characterization
- Synthesis of N-Substituted Derivatives for Antibacterial Study : Khalid et al. (2016) synthesized a series of N-substituted derivatives of a compound structurally related to the query compound, focusing on their antibacterial activity. The structures of these synthesized compounds were established through various spectroscopic techniques (Khalid et al., 2016).
Pharmacological Studies
- Search for Pharmacologically Active Compounds : Zhukovskaya et al. (2017) synthesized dialkylaminobenzimidazoles by heating substituted benzimidazole-2-sulfonic acids with secondary amines. Among these, certain compounds showed promising pharmacological activities, including antiarrhythmic, antiaggregation, and antiserotonin activity (Zhukovskaya et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition Studies of Benzimidazole Derivatives : Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid. They found that these compounds increased the corrosion inhibition efficiency with increased concentration (Yadav et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-13-16(7-8-19(14)26-2)27(24,25)23-11-9-15(10-12-23)20-21-17-5-3-4-6-18(17)22-20/h3-8,13,15H,9-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHEEYRKJUALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)



![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2538259.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2538263.png)

![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)
![1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2538268.png)

